methyl 5-bromoisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-bromoisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting bromoisoquinoline with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Oxidation Reactions: Products include quinoline carboxylates.
Reduction Reactions: Products include isoquinoline alcohols
Scientific Research Applications
Methyl 5-bromoisoquinoline-3-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of potential drug candidates due to its bioactive properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 5-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
- Methyl 5-chloroisoquinoline-3-carboxylate
- Methyl 5-fluoroisoquinoline-3-carboxylate
- Methyl 5-iodoisoquinoline-3-carboxylate
Comparison: Methyl 5-bromoisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .
Properties
CAS No. |
1300033-87-7 |
---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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